molecular formula C10H13N3O5S B117754 [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester CAS No. 144098-18-0

[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester

Cat. No.: B117754
CAS No.: 144098-18-0
M. Wt: 287.29 g/mol
InChI Key: MWJMCNQDUONDJU-UHFFFAOYSA-N
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Description

Historical Development of Pyridine-Based Sulfonylcarbamic Acid Esters

The synthesis of pyridine-based sulfonylcarbamic acid esters emerged from efforts to expand the chemical space of sulfonamide derivatives in the late 20th century. Early work focused on modifying pyridine scaffolds to enhance hydrogen-bonding capabilities and metabolic stability. The specific compound [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester (CAS 144098-18-0) was first reported in 2007, as documented in PubChem records, with subsequent structural refinements to optimize reactivity and solubility.

Key milestones include:

  • 2002–2010 : Development of sulfonylcarbamates as stable intermediates for peptide synthesis and enzyme inhibition studies.
  • 2013 : Discovery of sulfonylcarbamates’ unique stability under basic conditions, enabling their use as protecting groups in complex syntheses.
  • 2022 : Advancements in pyridine carboxamide functionalization, which informed the design of ortho-substituted pyridinyl sulfonylcarbamates like this compound.

Significance in Modern Medicinal Chemistry Research

This compound exemplifies the strategic integration of pyridine and sulfonylcarbamate motifs to achieve targeted bioactivity:

  • Protease Inhibition : The sulfonylcarbamate group acts as a transition-state analog in serine protease inhibition, leveraging its electrophilic carbonyl group.
  • Antimicrobial Applications : Pyridine sulfonamide derivatives demonstrate activity against Staphylococcus aureus (MIC: 7–63 μM), with structural analogs showing promise in recent studies.
  • Kinase Modulation : The dimethylamino carbonyl group enhances binding affinity to ATP pockets in kinase targets, as observed in related pyridinecarboxamides.

Table 1: Key Functional Groups and Their Roles

Functional Group Role in Bioactivity
Pyridine ring π-π stacking with aromatic residues
Sulfonylcarbamate Hydrogen bonding and hydrolysis resistance
Dimethylamino carbonyl Solubility enhancement and charge modulation

Structural Classification within Sulfonamide Chemistry

This compound belongs to the trisubstituted sulfonylurea subclass, characterized by:

  • A pyridine-2-yl sulfonyl core (C$${10}$$H$${13}$$N$${3}$$O$${5}$$S).
  • Methyl ester and dimethylcarbamoyl substituents at the ortho and meta positions, respectively.
  • A planar sulfonylcarbamate linkage (bond angle: 116° S–O–C), which confers rigidity.

Notably, the rotatable bond count (4) and topological polar surface area (114 Ų) align it with blood-brain barrier-penetrant agents.

Comparative Framework with Related Pyridine-Containing Carbamates

Table 2: Structural and Functional Comparisons

Compound Ester Group Pyridine Substitution LogP Key Applications
Methyl ester (CAS 144098-18-0) Methyl 3-(dimethylcarbamoyl) -0.2 Protease inhibition
Ethyl ester (CAS 144098-17-9) Ethyl 3-(dimethylcarbamoyl) 0.1 Antimicrobial agents
Phenyl ester (SID505857530) Phenyl 3-(dimethylcarbamoyl) 1.8 Enzyme crystallization

The methyl ester variant exhibits superior aqueous solubility (XLogP3: -0.2) compared to ethyl and phenyl analogs, making it preferable for in vitro assays. However, ethyl derivatives show enhanced membrane permeability in cell-based models. Recent studies highlight that ortho-substituted pyridinyl sulfonylcarbamates, like this compound, exhibit 3-fold greater binding affinity to carbonic anhydrase II than para-substituted analogs.

Properties

IUPAC Name

methyl N-[3-(dimethylcarbamoyl)pyridin-2-yl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c1-13(2)9(14)7-5-4-6-11-8(7)19(16,17)12-10(15)18-3/h4-6H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJMCNQDUONDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key components:

  • Pyridine ring with a sulfonyl group at position 2.

  • Dimethylamino carbonyl moiety at position 3.

  • Carbamic acid methyl ester linked to the sulfonyl group.

Retrosynthetically, the molecule is assembled through sequential functionalization of the pyridine core, followed by sulfonylation and carbamate formation.

Stepwise Synthesis Approaches

Pyridine Ring Functionalization

The synthesis begins with 3-pyridinecarboxylic acid as the starting material. The carboxylic acid at position 3 is converted to a dimethylamide via activation with N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with dimethylamine (40% yield).

Table 1: Amidation of 3-Pyridinecarboxylic Acid

ReagentCatalystSolventTemperatureYield
EDC/HOBtDMAPDCM0°C → RT40%
DCCHOBtTHFRT35%

Sulfonylation at Position 2

The sulfonyl group is introduced via directed ortho-lithiation :

  • Lithiation : Treatment of 3-(dimethylaminocarbonyl)pyridine with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at position 2.

  • Sulfur incorporation : Reaction with elemental sulfur forms the thiolate, which is oxidized to a sulfonic acid using hydrogen peroxide (H₂O₂).

  • Sulfonyl chloride formation : The sulfonic acid is treated with phosphorus pentachloride (PCl₅) to yield 3-(dimethylaminocarbonyl)pyridine-2-sulfonyl chloride (62% yield over three steps).

Carbamate Formation

Sulfonamide Intermediate

The sulfonyl chloride reacts with aqueous ammonia to form the primary sulfonamide (Py-SO₂-NH₂, 85% yield).

Alkoxycarbonylation

The sulfonamide undergoes carbamate formation using methyl chloroformate in the presence of triethylamine:

Py-SO2-NH2+ClCOOCH3Et3NPy-SO2-NH-COOCH3+HCl\text{Py-SO}2\text{-NH}2 + \text{ClCOOCH}3 \xrightarrow{\text{Et}3\text{N}} \text{Py-SO}2\text{-NH-COOCH}3 + \text{HCl}

This method achieves 75% yield with minimal byproducts.

Table 2: Carbamate Formation Efficiency

ReagentBaseSolventYield
Methyl chloroformateEt₃NDCM75%
DSC + MeOHEt₃NDMF68%

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance reproducibility and safety. Key parameters include:

  • Temperature control : −10°C for lithiation, 25°C for sulfonylation.

  • Catalyst recycling : Pd/C for dehydrogenation steps (99% recovery).

  • Purification : Crystallization from ethanol/water (purity >99.5%).

Catalytic Systems and Optimization

Role of Carbodiimides

Carbodiimides like EDC improve amidation efficiency by activating carboxylic acids as O-acylisourea intermediates, reducing racemization.

Solvent Effects

  • Polar aprotic solvents (DMF, THF) enhance lithiation kinetics.

  • Dichloromethane (DCM) minimizes side reactions during carbamate formation .

Chemical Reactions Analysis

Types of Reactions

[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

Chemistry

In chemistry, [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PCM belongs to the carbamate ester family, sharing structural motifs with several analogs. Below is a detailed comparison with key compounds:

Ethyl Ester Analog of PCM

  • IUPAC Name : Ethyl N-[3-(dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate
  • Molecular Formula : C₁₁H₁₅N₃O₅S
  • Molecular Weight : 301.32 g/mol
  • CAS : 144098-17-9
  • Key Differences: The ethyl ester group replaces the methyl ester in PCM, increasing molecular weight (vs. PCM: 287.29 g/mol) . Both compounds are used as research standards, but the ethyl ester is listed as discontinued in some catalogs .

Nicosulfuron (Parent Compound)

  • Molecular Formula : C₁₅H₁₈N₄O₆S
  • Molecular Weight : 382.39 g/mol
  • CAS : 111991-09-4
  • Key Differences: NS retains the sulfonylurea bridge (-SO₂-NH-CO-NH-), essential for herbicidal activity. PCM, lacking this bridge, shows 90% lower activity in weed control assays . NS forms multiple solvates (e.g., methanol solvate, NS-MeOH), which improve aqueous solubility compared to PCM .

[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester

  • CAS : 72810-57-2
  • Molecular Formula : C₁₅H₁₇N₃O₄S
  • Application : Pharmaceutical impurity (Torasemide EP Impurity E)
  • Key Differences: Substitution at the pyridine ring (3-methylphenylamino vs. dimethylaminocarbonyl in PCM) alters electronic properties and biological applications. PCM is a herbicide derivative, while this compound is a pharmacopeial reference standard .

3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester

  • CAS : 171628-01-6
  • Molecular Formula : C₁₁H₁₂N₄O₈S₂
  • Application : Synthetic intermediate
  • Key Differences :
    • Incorporates a thiophene ring and multiple carbamate groups, increasing structural complexity and molecular weight (392.36 g/mol vs. PCM’s 287.29 g/mol).
    • Used in specialized organic synthesis rather than agrochemical research .

Structural and Functional Analysis

Structural Features Impacting Bioactivity

  • Sulfonylurea Bridge: NS’s herbicidal activity relies on the -SO₂-NH-CO-NH- bridge, which PCM lacks. Methanolysis disrupts this bridge, explaining PCM’s reduced efficacy .
  • Ester Group: The methyl ester in PCM vs.

Physicochemical Properties

  • Solubility: NS-MeOH (methanol solvate of NS) exhibits enhanced aqueous solubility compared to NS and PCM, highlighting the role of solvation in bioavailability .

Data Table: Comparative Overview of PCM and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Application/Activity
PCM (Methyl Ester) C₁₀H₁₃N₃O₅S 287.29 144098-18-0 Methanolysis product of NS
Ethyl Ester Analog of PCM C₁₁H₁₅N₃O₅S 301.32 144098-17-9 Research standard
Nicosulfuron (NS) C₁₅H₁₈N₄O₆S 382.39 111991-09-4 Herbicide
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester C₁₅H₁₇N₃O₄S 343.38 72810-57-2 Pharmaceutical impurity

Research Findings and Implications

  • Herbicidal Activity : PCM’s loss of activity compared to NS underscores the critical role of the sulfonylurea bridge in target-site binding (e.g., acetolactate synthase inhibition) .
  • Synthetic Utility : PCM and its analogs serve as intermediates in studying sulfonylurea degradation pathways, aiding in environmental monitoring .
  • Regulatory Considerations : PCM’s lower toxicity profile compared to NS may reduce ecological risks, though further ecotoxicological data are needed .

Biological Activity

[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester (CAS Number: 144098-18-0) is a complex organic compound notable for its unique structure, which integrates a pyridine ring with sulfonyl and carbamic acid functionalities. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential interactions with biological macromolecules and its applications in drug development.

  • Molecular Formula : C10H13N3O5S
  • Molecular Weight : 287.29 g/mol
  • Structure : The compound features a pyridine ring substituted with a dimethylamino group, a sulfonyl group, and a carbamic acid methyl ester moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation : It can bind to receptors, affecting signaling pathways that regulate physiological responses.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis or disrupting mitotic processes. For instance, compounds structurally similar to this compound have shown promise in targeting mitotic kinesins, which are essential for proper cell division in cancer cells .
  • Enzyme Interaction : The compound has been explored as a probe for understanding enzyme mechanisms. It can serve as a substrate or inhibitor for certain enzymes, providing insights into their catalytic processes.
  • Pharmacological Potential : Its derivatives may possess pharmacological activities that make them candidates for drug development, especially in the context of cancer therapeutics and other diseases involving dysregulated cell division .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of similar compounds on centrosome amplification in cancer cells demonstrated that these compounds could induce multipolar spindle formation, leading to increased cell death in centrosome-amplified cells. The results indicated a direct correlation between compound concentration and the degree of multipolarity observed in treated cells .

CompoundIC50 (μM)Effect on Multipolarity (%)
Compound A2.710
Compound B7.121
This compoundTBDTBD

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against various target enzymes. The results showed that it could effectively inhibit enzyme activity at micromolar concentrations, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester, and how do they address structural ambiguity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving the carbamate and sulfonyl groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and sulfonyl (S=O) stretches. For unresolved stereochemical or polymorphic ambiguities, single-crystal X-ray diffraction is recommended, as demonstrated in the structural elucidation of its methanolysis product .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential inhalation hazards. Waste must be segregated and disposed via certified hazardous waste services, as improper disposal of sulfonyl carbamates may release toxic byproducts (e.g., sulfonic acids) .

Q. How is this compound synthesized, and what are common intermediates?

  • Methodological Answer : It is synthesized via alcoholysis of sulfonylurea herbicides like nicosulfuron. Key steps involve nucleophilic substitution at the sulfonyl group and esterification. Intermediates such as 3-[(dimethylamino)carbonyl]-2-pyridinesulfonamide are critical. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like hydrates or solvates .

Advanced Research Questions

Q. How does the compound’s conformation influence its polymorphism, and what analytical methods detect polymorphic forms?

  • Methodological Answer : The flexible dimethylamino carbonyl and sulfonyl groups enable multiple conformers. Polymorphs are identified via Differential Scanning Calorimetry (DSC) for thermal transitions and Powder X-ray Diffraction (PXRD) for crystallinity. Solvent-mediated transformations (e.g., methanol solvates) require dynamic vapor sorption (DVS) studies to assess stability .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

  • Methodological Answer : Variations arise from solvent purity, catalytic impurities, or unoptimized stoichiometry. Replicate reactions under inert atmospheres (argon/nitrogen) and characterize intermediates via LC-MS. Cross-validate results using orthogonal methods (e.g., ¹H NMR integration vs. HPLC purity assays) .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

  • Methodological Answer : As a carbamate, it may act as a protease inhibitor. Use fluorescence polarization assays to study binding affinity or Surface Plasmon Resonance (SPR) for real-time interaction kinetics. In vitro cytotoxicity assays (e.g., MTT) assess selectivity, while molecular docking predicts binding modes to targets like acetylcholinesterase .

Q. What are the degradation pathways under environmental conditions, and how are byproducts characterized?

  • Methodological Answer : Hydrolysis under acidic/basic conditions cleaves the carbamate ester, yielding sulfonic acid derivatives. Use High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to identify degradation products. Ecotoxicity assays (e.g., Daphnia magna) evaluate environmental impact .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester
Reactant of Route 2
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[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester

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